BOC-LEU-LEU-OME

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

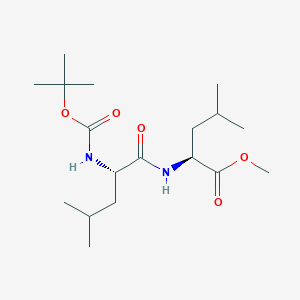

BOC-LEU-LEU-OME is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BOC-LEU-LEU-OME typically involves a multi-step process. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The final step usually involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Peptide Coupling Reactions

BOC-LEU-LEU-OME participates in peptide elongation via coupling reactions. Key methods include:

Table 1: Coupling Reagents and Conditions

-

Mechanism : Carbodiimide-mediated activation of the carboxyl group facilitates amide bond formation with free amine groups of amino acid esters .

-

Optimization : Ball milling reduces reaction time (10–60 minutes) and eliminates solvents like DMF, enhancing sustainability .

Deprotection Reactions

The Boc group is selectively removed under acidic conditions:

Table 2: Deprotection Methods

-

Efficiency : TFA achieves quantitative deprotection without side reactions .

-

Industrial Relevance : Solvent-free HCl treatment enables large-scale synthesis .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to yield carboxylic acids:

Table 3: Hydrolysis Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiOH | Aqueous THF, 0°C, 1 hour | Boc-Leu-Leu-OH | 95% | |

| NaOH | Methanol/H2O, reflux | Free carboxylic acid | 85% |

Cyclization Reactions

This compound derivatives form cyclic peptides under specific conditions:

Table 4: Cyclization Parameters

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NMM/Pyridine | 0°C, 7 days | Cyclo(l-Pro-l-N-(Me)Leu-...) | 65% | |

| DCC/HOBt | Dilute CH2Cl2, 25°C | Macrocyclic peptide | 51% |

Functional Group Transformations

The compound undergoes side-chain modifications:

Table 5: Side-Chain Reactions

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| N-Methylation | Methyl iodide + NaH | Boc-l-N-(Me)Leu-OMe | Enhanced bioavailability | |

| Acylation | Acetic anhydride + DMAP | Acetylated derivative | Structural studies |

Applications De Recherche Scientifique

Boc-Leu-Leu-OMe (N-tert-Butoxycarbonyl-L-leucyl-L-leucine methyl ester) is a dipeptide derivative with applications in peptide synthesis and pharmaceutical research . It is used as a building block in the synthesis of complex organic molecules and peptides.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Peptide Synthesis This compound serves as a protecting group in the synthesis of peptides, allowing for the selective modification of amino acids without affecting others . This is crucial for developing complex peptides used in pharmaceuticals .

- Drug Development Its role in creating peptide-based therapeutics makes it valuable in the pharmaceutical industry, particularly for designing drugs that target specific biological pathways .

- Bioconjugation this compound can be used in bioconjugation processes, linking biomolecules to enhance the efficacy of drugs or to create targeted delivery systems, which is essential in modern medicine .

- Research in Cancer Therapy The compound is explored in cancer research for developing peptide-based inhibitors that can selectively target cancer cells, offering a more effective treatment option compared to traditional therapies .

- Protein Engineering It aids in the modification of proteins to study their structure and function, providing insights that can lead to innovations in biotechnology and synthetic biology .

- Chemistry Used as a building block in the synthesis of complex organic molecules and peptides.

- Biology Employed in the study of enzyme-substrate interactions and protein folding.

- Medicine Investigated for its potential as a prodrug or in drug delivery systems.

- Industry Utilized in the production of specialty chemicals and materials.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and modulation of signal transduction pathways.

Properties

Mécanisme D'action

The mechanism of action of BOC-LEU-LEU-OME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

BOC-LEU-LEU-OME: Similar in structure but may differ in the position or type of functional groups.

This compound: Another analog with slight variations in the side chain or protecting groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular recognition and reactivity.

Propriétés

Formule moléculaire |

C18H34N2O5 |

|---|---|

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

methyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate |

InChI |

InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23)/t13-,14-/m0/s1 |

Clé InChI |

LFRFWMCLWQNBFR-KBPBESRZSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |

Séquence |

LL |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.